molecular formula C10H9NO2 B13626540 Methyl 6-(prop-2-yn-1-yl)nicotinate

Methyl 6-(prop-2-yn-1-yl)nicotinate

Cat. No.: B13626540
M. Wt: 175.18 g/mol
InChI Key: VNRKYBHMZRAAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(prop-2-yn-1-yl)nicotinate is a pyridine derivative featuring a methyl ester group at the carboxylate position and a propargyl (prop-2-yn-1-yl) substituent at the 6-position of the nicotinate core. This compound is notable for its alkyne functional group, which enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. Such reactivity is exploited in polymer chemistry and drug delivery systems to create triazole-linked conjugates, as demonstrated in the modification of chitosan derivatives for antifungal applications .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

methyl 6-prop-2-ynylpyridine-3-carboxylate

InChI

InChI=1S/C10H9NO2/c1-3-4-9-6-5-8(7-11-9)10(12)13-2/h1,5-7H,4H2,2H3

InChI Key

VNRKYBHMZRAAOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: The synthesis of Methyl 6-(prop-2-yn-1-yl)nicotinate can be achieved through the esterification of 6-(prop-2-yn-1-yl)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    N-Alkylation: Another method involves the N-alkylation of methyl nicotinate with propargyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium azide in dimethylformamide at room temperature.

Major Products Formed:

    Oxidation: 6-(prop-2-yn-1-yl)nicotinic acid.

    Reduction: 6-(prop-2-yn-1-yl)nicotinyl alcohol.

    Substitution: 6-(azidomethyl)nicotinate.

Scientific Research Applications

Chemistry: Methyl 6-(prop-2-yn-1-yl)nicotinate is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals. It serves as a precursor for the synthesis of various bioactive molecules .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also employed in the development of enzyme inhibitors and as a probe in biochemical assays .

Medicine: Its unique structure allows it to interact with specific molecular targets in the body .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of Methyl 6-(prop-2-yn-1-yl)nicotinate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 6-Substituted Nicotinates

Compound Name 6-Substituent Synthesis Method Key Applications/Reactivity Reference
This compound Propargyl Click chemistry (e.g., CuAAC) Polymer modification, drug delivery via triazole linkages
Methyl 6-chloronicotinate Chloro Nucleophilic substitution Versatile intermediate for pyrazole, amine, and hydroxymethyl derivatives
Methyl 6-hydroxymethylnicotinate Hydroxymethyl Hydrolysis of chloronicotinate Precursor for oxidation or esterification
Methyl 6-(pyrazol-1-yl)nicotinate Pyrazole Substitution with chloronicotinate Inhibitors of human dihydroorotate dehydrogenase (DHODH)
6-Methoxynaphthyl nicotinate analogs Methoxynaphthyl Condensation reactions Potential anti-inflammatory/analgesic agents

Stability and Analytical Characterization

  • Stability: The propargyl group’s triple bond confers stability under physiological conditions but requires inert atmospheres during synthesis to prevent oxidation. In contrast, chloro-substituted nicotinates are moisture-sensitive .
  • Spectroscopic Data:
    • HRMS: Used to confirm molecular formulas (e.g., C25H22ClN4O3 for compound 9h, error <3 ppm ).
    • NMR: Distinct peaks for methyl (δ 2.72–3.91 ppm) and aromatic protons (δ 7.06–8.65 ppm) are characteristic of nicotinate derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.